![molecular formula C9H11ClO2S B13606518 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid CAS No. 419565-62-1](/img/structure/B13606518.png)
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid
Overview
Description
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid is a compound that features a thiophene ring substituted with a chlorine atom at the 5-position and a 2,2-dimethylpropanoic acid moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid typically involves the introduction of the thiophene ring and subsequent functionalization. One common method involves the bromination of thiophene followed by a substitution reaction with chlorine to yield 5-chlorothiophene. This intermediate can then undergo a Friedel-Crafts acylation with 2,2-dimethylpropanoic acid chloride to form the desired product .
Industrial Production Methods
Industrial production of thiophene derivatives often employs catalytic processes to enhance yield and selectivity. Nickel and palladium-based catalytic systems are frequently used in the synthesis of functionalized thiophenes due to their efficiency and ability to control regiochemistry .
Chemical Reactions Analysis
Types of Reactions
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of the thiophene ring can yield dihydrothiophenes.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium amide or thiolates.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes.
Substitution: Various substituted thiophenes depending on the nucleophile used.
Scientific Research Applications
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of organic semiconductors and other electronic materials.
Mechanism of Action
The mechanism of action of 3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid moiety can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
- 5-Chlorothiophene-2-carboxylic acid
- 2,2-Dimethylpropanoic acid
- Thiophene-2-carboxylic acid
Uniqueness
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid is unique due to the combination of the thiophene ring with a chlorine substituent and a 2,2-dimethylpropanoic acid moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and material science .
Biological Activity
3-(5-Chlorothiophen-2-yl)-2,2-dimethylpropanoic acid is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a chlorothiophene moiety attached to a dimethylpropanoic acid structure. The presence of the thiophene ring is significant for its biological interactions.
Pharmacological Effects
Research indicates that compounds containing thiophene derivatives exhibit various pharmacological activities, including anti-inflammatory and anticancer effects. The specific compound has been studied for its inhibitory effects on certain enzymes involved in disease processes.
Key Activities:
- Anti-inflammatory: The compound has shown potential in inhibiting pathways related to inflammation.
- Anticancer: Preliminary studies suggest that it may inhibit cancer cell proliferation through specific molecular targets.
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Enzyme Inhibition: It acts as an inhibitor for enzymes related to inflammatory pathways.
- Receptor Modulation: The compound may modulate receptor activity, influencing cellular signaling pathways.
Study 1: Anti-inflammatory Activity
In a study examining the anti-inflammatory properties of similar thiophene derivatives, compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes. Results indicated that certain derivatives exhibited significant COX inhibition, suggesting potential use in treating inflammatory conditions .
Study 2: Anticancer Properties
A related research effort focused on the anticancer effects of thiophene-containing compounds against prostate cancer cells. The study found that these compounds could reduce cell viability significantly through apoptosis induction and cell cycle arrest .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
3-(5-chlorothiophen-2-yl)-2,2-dimethylpropanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11ClO2S/c1-9(2,8(11)12)5-6-3-4-7(10)13-6/h3-4H,5H2,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLPIMHRURINKGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC1=CC=C(S1)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11ClO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501244351 | |
Record name | 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.70 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
419565-62-1 | |
Record name | 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=419565-62-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-α,α-dimethyl-2-thiophenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501244351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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